molecular formula C13H16N4 B7780559 N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine

N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine

Cat. No.: B7780559
M. Wt: 228.29 g/mol
InChI Key: CONPXCQZLJPUMF-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine: is an organic compound characterized by the presence of two pyridine rings substituted with methyl groups at the 4-position, connected through a methanediamine linkage

Properties

IUPAC Name

N,N'-bis(4-methylpyridin-2-yl)methanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-3-5-14-12(7-10)16-9-17-13-8-11(2)4-6-15-13/h3-8H,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONPXCQZLJPUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCNC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanediamine linkage.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine has several scientific research applications, including:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound may serve as a building block for the synthesis of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methyl-2-pyridinyl)ethanediamide
  • N,N-Bis(4-methyl-2-pyridinyl)thiourea
  • N,N-Bis[2-(4-pyridinyl)ethyl]hydroxylamine

Uniqueness

N,N’-Bis(4-methyl-2-pyridinyl)-methanediamine is unique due to its specific structural features, such as the methanediamine linkage and the presence of methyl-substituted pyridine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N,N'-Bis(4-methyl-2-pyridinyl)-methanediamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by two pyridine rings, each substituted with a methyl group at the 4-position, linked through a methanediamine bridge. The synthesis typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a diamine under controlled conditions, often using solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through coordination bonds, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially altering physiological responses.

Biological Activity

Research indicates that this compound may serve as a building block for synthesizing biologically active molecules. Its structural characteristics allow it to participate in various biochemical interactions that can lead to therapeutic applications.

Case Studies

  • Glycosidase Inhibition : Research on related compounds has highlighted their potential as glycosidase inhibitors. For example, gem-diamine iminosugars were shown to inhibit α-L-fucosidase effectively, suggesting that similar mechanisms could be explored for this compound .
  • Coordination Chemistry Applications : The compound's ability to form complexes with transition metals has been utilized in coordination chemistry, which could lead to applications in drug development and materials science.

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructureKey Biological Activity
N,N'-Bis(4-methyl-2-pyridinyl)ethanediamideStructurePotential enzyme inhibition
N,N-Bis(4-methyl-2-pyridinyl)thioureaStructureAntimicrobial properties
N,N-Bis[2-(4-pyridinyl)ethyl]hydroxylamineStructureAntioxidant activity

The unique methanediamine linkage and methyl-substituted pyridine rings confer distinct chemical and biological properties that warrant further investigation.

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